methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate
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Overview
Description
Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a unique structure that includes a thiazinan ring, an ester group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps, including the formation of the thiazinan ring, the introduction of the ester group, and the coupling with the phenylcarbamoyl moiety. Common reagents used in these reactions include ethylamine, phenyl isocyanate, and methyl 4-aminobenzoate. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazinan derivatives with different oxidation states.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazinan derivatives, and various substituted derivatives with modified ester or amide groups.
Scientific Research Applications
Methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinan derivatives, such as:
- Methyl 3-{[(2Z)-3-ethyl-4-oxo-5-({4-[(phenylcarbamoyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-2-ylidene]amino}benzoate
- Methyl 4-{[(2Z)-3-ethyl-4-oxo-5-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene]amino}benzoate
Uniqueness
The uniqueness of methyl 4-{[(2Z)-3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate lies in its specific structural features, such as the presence of the thiazinan ring and the phenylcarbamoyl moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N3O4S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
methyl 4-[[3-ethyl-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4S/c1-3-24-18(25)13-17(19(26)22-15-7-5-4-6-8-15)29-21(24)23-16-11-9-14(10-12-16)20(27)28-2/h4-12,17H,3,13H2,1-2H3,(H,22,26) |
InChI Key |
ZLZVHEXREAPOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)C(=O)OC)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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